Welcome to the BenchChem Online Store!
molecular formula C11H12O B8272139 2-Cyclopropyl-6-methyl-benzaldehyde

2-Cyclopropyl-6-methyl-benzaldehyde

Cat. No. B8272139
M. Wt: 160.21 g/mol
InChI Key: GIFQLXTXPYMEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875645B2

Procedure details

1-Cyclopropyl-2-(2,2-dibromo-vinyl)-3-methyl-benzene was prepared from 2-cyclopropyl-6-methyl-benzaldehyde, carbon tetrabromide and triphenylphosphine in analogy to Example 1d): colourless oil; 1H-NMR (CDCl3): 0.69 (2H, m, CH2), 0.94 (2H, m, CH2), 1.87 (1H, m, CH), 2.26 (3H, s, CH3), 6.77 (1H, d, ArH), 7.03 (1H, d, ArH), 7.17 (1H, t, ArH), 7.52 (1H, s, CH═CBr2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=2[CH:6]=O)[CH2:3][CH2:2]1.[C:13](Br)(Br)([Br:15])[Br:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[CH:1]1([C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=2[CH:6]=[C:13]([Br:15])[Br:14])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=O)C(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C(=CC=C1)C)C=C(Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.